2-(8-Methylnonoxy)ethanol

Übersicht

Beschreibung

2-(8-Methylnonoxy)ethanol is a useful research compound. Its molecular formula is C12H26O2 and its molecular weight is 202.33 g/mol. The purity is usually 95%.

The exact mass of the compound Polyoxyethylene isodecyl ether is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Surfactant Properties and Applications

- Multiresponsive Surfactant Properties : Polyoxyethylene alkyl ether carboxylic acids, including polyoxyethylene isodecyl ether, have unique properties due to their combination of nonionic, temperature-responsive polyoxyethylene blocks with weakly ionic, pH-responsive carboxylic acid terminations. This dual nature finds broad applications across different sectors, including industrial and technical uses (Chiappisi, 2017).

Industrial and Technical Applications

- Use in Various Industries : The substance is notably significant in washing, textile, and leather industries. It is widely used as a leveling agent and color stripper in dyeing and printing, and as a component in liquid detergents (Bao-jun, 2012).

- Diverse Field Applications : Its application extends to fields like cosmetics, pesticides, papermaking, paint, metallurgy, plastics, leather, energy, building materials, and polymer materials industries, showcasing its versatility and wide-ranging utility (Hai-feng, 2011).

Cosmetic and Pharmaceutical Applications

- Cosmetic Formulation : Polyoxyethylene phytosterol and polyoxyethylene cholesterol surfactants, when combined with tetraethylene glycol monododecyl ether in water, form viscoelastic solutions with potential applications in cosmetic formulations (Sharma et al., 2010).

Material Science and Engineering

- Enhancement in Cementitious Composites : In cement mortar, the surfactant improves the dispersion of poly(vinyl alcohol) fibers, leading to enhanced flexural strength and toughness in fiber-reinforced cementitious composites (Shui-dong & Li, 2017).

- Epoxy Material Strengthening : Epoxy thermosetting materials containing polyoxyethylene units have been reinforced with graphene oxide nanoplatelets for improved thermal and mechanical properties (Omidi-Ghallemohamadi et al., 2019).

Environmental and Green Chemistry

- Corrosion Inhibition : Polyoxyethylene-based surfactants have shown effectiveness as corrosion inhibitors in various environments, indicating their potential in protective coatings and environmental preservation (Deyab, 2015).

Wirkmechanismus

Target of Action

Polyoxyethylene isodecyl ether, also known as poly (oxy-1,2-ethanediyl), α-isodecyl-ω-hydroxy-, is a non-ionic surfactant . It is used in various applications within biochemistry, food production, cosmetics, and pharmaceutical purposes . The primary targets of this compound are the intercellular regions of the stratum corneum, where it increases fluidity and solubilizes lipid components .

Mode of Action

Polyoxyethylene isodecyl ether interacts with its targets by penetrating into the intercellular regions of the stratum corneum. It increases the fluidity of these regions and solubilizes lipid components . This interaction results in changes in the structure and function of the cell membranes, facilitating various biological processes.

Biochemical Pathways

It is known that the compound plays a role in facilitating membrane fusion processes . It is also important for the organization and stability of lipid raft microdomains, cholesterol-rich membrane regions involved in cellular signaling .

Pharmacokinetics

It is known that the compound can enhance the percutaneous absorption of certain drugs, suggesting that it may have significant bioavailability .

Result of Action

The molecular and cellular effects of polyoxyethylene isodecyl ether’s action are primarily related to its role as a surfactant. It disrupts the lipid bilayer of cell membranes, increasing their permeability. This can enhance the absorption of certain drugs and other substances . It is also known to be a severe skin and eye irritant .

Action Environment

The action, efficacy, and stability of polyoxyethylene isodecyl ether can be influenced by various environmental factors. For instance, the compound’s effectiveness as a penetration enhancer can vary depending on the physicochemical properties of the substance it is combined with

Safety and Hazards

Zukünftige Richtungen

The future directions of Polyoxyethylene isodecyl ether are influenced by the market trends and research advancements . The market is expected to grow at a certain CAGR in the forecast period . The performances of Polyoxyethylene isodecyl ether as penetration enhancer are being discussed according to the referenced literature .

Biochemische Analyse

Biochemical Properties

Polyoxyethylene isodecyl ether interacts with various biomolecules, primarily through its surfactant properties. It can penetrate into the intercellular regions, increase fluidity, solubilize lipid components, and bind to keratin filaments, causing disruption within corneocytes . The nature of these interactions is primarily physical, driven by the hydrophilic and hydrophobic properties of the Polyoxyethylene isodecyl ether molecule .

Cellular Effects

The effects of Polyoxyethylene isodecyl ether on cells are largely related to its surfactant properties. It can influence cell function by altering the fluidity of the cell membrane and disrupting lipid components

Molecular Mechanism

The molecular mechanism of action of Polyoxyethylene isodecyl ether is primarily based on its surfactant properties. It does not typically exert its effects through specific binding interactions with biomolecules or changes in gene expression . Instead, it influences the physical properties of cell membranes and can disrupt lipid components .

Metabolic Pathways

Polyoxyethylene isodecyl ether is not known to be involved in specific metabolic pathways. It does not interact with enzymes or cofactors in a typical metabolic sense. Its primary mode of action is as a surfactant, altering the physical properties of cell membranes and disrupting lipid components .

Transport and Distribution

As a surfactant, it is likely to distribute broadly within aqueous environments and interact with lipid components of cells .

Subcellular Localization

Due to its surfactant properties, it is likely to be found wherever lipid components are present, potentially including the cell membrane and various organelles .

Eigenschaften

IUPAC Name |

2-(8-methylnonoxy)ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26O2/c1-12(2)8-6-4-3-5-7-10-14-11-9-13/h12-13H,3-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHTCFGRXHNJRBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCCCOCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Nearly colorless liquid with a mild odor; [Clariant MSDS] | |

| Record name | Polyoxyethylene isodecyl ether | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16736 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

61827-42-7 | |

| Record name | Poly(oxy-1,2-ethanediyl), .alpha.-isodecyl-.omega.-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Poly(oxy-1,2-ethanediyl), α-isodecyl-ω-hydroxy | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.039 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

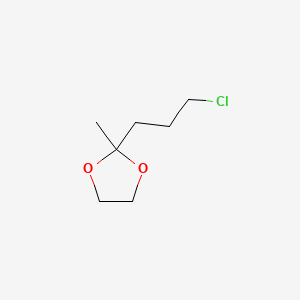

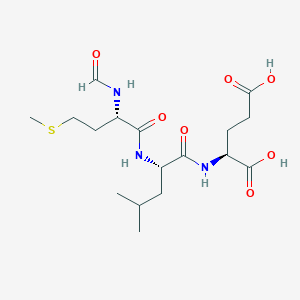

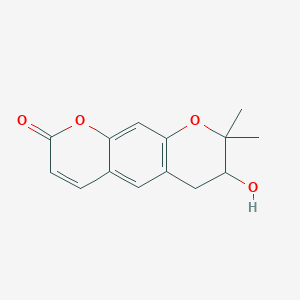

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4'-Cyano-[1,1'-biphenyl]-4-yl 4-pentylbenzoate](/img/structure/B3029230.png)

![10,15-Dihydro-2,7,12-triiodo-5,5,10,10,15,15-hexamethyl-5H-tribenzo[a,f,k]trindene](/img/structure/B3029240.png)

![(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[2-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[2-[[(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-5-oxopentanoic acid](/img/structure/B3029245.png)